molecular formula C17H16BrNO3 B12878989 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 882854-43-5

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Katalognummer: B12878989
CAS-Nummer: 882854-43-5
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: GCDCKNDEFSQREQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one ( 882854-43-5) is a chemical compound with the molecular formula C17H16BrNO3 and a molecular weight of 362.22 g/mol . This quinolin-4-one derivative is of significant interest in medicinal chemistry research, particularly in the development of novel central nervous system (CNS) active agents. Compounds based on the 3,4-dihydroquinolin-2(1H)-one scaffold are recognized for their relevance in designing ligands for dopamine receptors . Specifically, structural analogs of this core have been investigated as high-affinity, selective ligands for dopamine D2 and D3 receptor subtypes, which are important targets for psychiatric and neurological disorders . The bromine atom at the 7-position and the 2,6-dimethoxyphenyl moiety at the 2-position make this molecule a versatile intermediate for further synthetic exploration, such as in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Eigenschaften

CAS-Nummer

882854-43-5

Molekularformel

C17H16BrNO3

Molekulargewicht

362.2 g/mol

IUPAC-Name

7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C17H16BrNO3/c1-21-15-4-3-5-16(22-2)17(15)13-9-14(20)11-7-6-10(18)8-12(11)19-13/h3-8,13,19H,9H2,1-2H3

InChI-Schlüssel

GCDCKNDEFSQREQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2CC(=O)C3=C(N2)C=C(C=C3)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Bromination of Quinolin-4-one Derivatives

  • Starting from quinolin-4-one or 2,3-dihydroquinolin-4(1H)-one, selective bromination at the 7-position is performed using bromine or brominating agents under controlled conditions to avoid polybromination or side reactions.
  • Literature reports the use of bromine in inert solvents such as carbon tetrachloride or chloroform, often under dark or radical-free conditions to achieve regioselective monobromination at the 7-position.

Example Reaction Conditions

Step Reagents & Conditions Notes
Bromination Br2 in CCl4 or CHCl3, room temperature, dark conditions Radical-free environment to ensure regioselectivity
Workup Quenching with aqueous sodium bisulfite or ammonium chloride Removes excess bromine and byproducts

Purification Techniques

Crude Product Impurities and Challenges

  • Side reactions can lead to dimeric impurities such as 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.
  • Controlling these impurities requires careful reaction monitoring and purification.

Purification Methods

  • Use of antisolvents such as hexane or cyclohexane to precipitate the desired product selectively.
  • Exploiting differences in solubility and salt formation between the product and impurities.
  • Chromatographic purification (e.g., preparative HPLC) with mobile phases adjusted to pH 4.0 using phosphoric acid enhances separation.
Purification Step Description Outcome
Antisolvent addition Addition of cyclohexane to concentrated organic layer, stirring and cooling to 5-10 °C Precipitation of pure product with >97% HPLC purity
Chromatography HPLC with buffer/acetonitrile mobile phases at pH 4.0 Effective removal of dimeric and other impurities

Analytical Characterization

  • HPLC is used to confirm purity, with typical mobile phases consisting of buffer and acetonitrile mixtures at pH 4.0.
  • NMR (1H and 13C) confirms the substitution pattern and integrity of the quinolinone core and the 2,6-dimethoxyphenyl group.
  • Mass spectrometry (LCMS) confirms molecular weight and substitution.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes Yield/Purity
1 Bromination Br2 in CCl4 or CHCl3, dark, room temp Regioselective 7-position bromination High regioselectivity
2 Deprotonation & Coupling NaH or n-BuLi in DMF or THF, inert atmosphere Activation of quinolinone for substitution ~72% yield (related compounds)
3 Substitution 2,6-dimethoxyphenyl halide Formation of C-C bond at 2-position High purity (>97%)
4 Purification Antisolvent precipitation, HPLC Removal of dimeric impurities >97% HPLC purity

Research Findings and Considerations

  • The formation of dimeric impurities during alkylation or substitution steps is a significant challenge; controlling reaction stoichiometry and temperature is critical.
  • Use of phase transfer catalysts and bases like potassium carbonate or tetrabutylammonium iodide can improve reaction efficiency in related quinolinone syntheses.
  • Bromination under radical-free conditions ensures selective monobromination, avoiding overbromination or side reactions.
  • The choice of solvent and reaction atmosphere (dry, inert) is crucial for high yields and purity.

This detailed synthesis overview, based on diverse and authoritative sources, provides a comprehensive guide to the preparation of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one. The methods emphasize careful control of bromination, nucleophilic substitution, and purification to achieve high purity and yield, suitable for research and potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinones.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Melting Point (°C) Key Biological Activities References
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one 3,5-Dimethoxyphenyl (C2) Not reported Antioxidant, antitumor
6-Bromo-2,3-dihydroquinolin-4(1H)-one Br (C6) Not reported Not specified
8-Bromo-2,3-dihydroquinolin-4(1H)-one Br (C8) Not reported Not specified
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one Ethyl (C2), methylidene (C3), sulfonyl (C1) 168–196 Cytotoxic (HL-60, MCF-7 cells)
(E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one Nitrobenzylidene (C3), 4-methoxyphenyl (C2) Not reported Structural studies

Key Observations :

  • Substituent Position : The position of bromine (C7 in the target compound vs. C6 or C8 in analogs) significantly impacts electronic properties and steric interactions. For example, bromine at C7 may enhance electrophilic reactivity compared to C6 or C8 .
  • Methoxy Groups : The 2,6-dimethoxyphenyl group in the target compound likely improves solubility and binding affinity compared to analogs with single methoxy or hydroxyl groups (e.g., compounds b24–b26 in ) .
  • Sulfonyl vs. Methoxy : Sulfonyl derivatives (e.g., compound 5i in ) exhibit higher melting points (168–196°C) due to increased molecular rigidity, whereas methoxy-substituted compounds may have lower melting points (e.g., 114–220°C in ) .

Physicochemical Properties

  • Spectral Data: 1H-NMR: Methoxy groups in the 2,6-dimethoxyphenyl moiety would exhibit singlet peaks near δ 3.8–4.0 ppm, as seen in compound b21 (δ 3.8–3.9 ppm) . 13C-NMR: The quinolinone carbonyl group typically resonates at δ 190–200 ppm, while bromine induces deshielding in adjacent carbons .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-bromo-2-(2,6-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?

The synthesis typically involves cyclization of substituted 2′-aminochalcones under acid/base catalysis. For example, microwave-assisted reactions with indium(III) chloride (20 mol%) as a catalyst yield the dihydroquinolinone scaffold efficiently (63% yield) . Silica gel-supported reactions and crystallization from CH₂Cl₂/di-isopropylether are critical for purification. Alternative routes include isomerization of aminochalcones using non-corrosive catalysts to avoid harsh reagents like orthophosphoric acid .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Diagnostic signals for the bromo substituent (δ ~7.5–7.9 ppm for aromatic protons) and methoxy groups (δ ~3.8–4.2 ppm) .
  • IR spectroscopy : Peaks at ~1600–1450 cm⁻¹ (C=O stretching) and ~2950–2860 cm⁻¹ (C-H stretching for methoxy groups) .
  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° between quinoline and benzene moieties) and hydrogen-bonding networks .

Q. Table 1: Key ¹H NMR Signals (CDCl₃, 400 MHz)

Proton Positionδ (ppm)MultiplicityCoupling (J/Hz)
Aromatic H (Br-substituted)7.51d (J = 2.6)-
Methoxy (-OCH₃)4.23s-
Dihydroquinoline H2.66–2.77m7.1, 2.5

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in dihydroquinolinone synthesis?

  • Catalyst screening : Indium(III) chloride outperforms traditional acids (e.g., H₃PO₄) by reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance microwave activation efficiency .
  • Temperature control : Irradiation at 360 W for 5 minutes minimizes decomposition .

Q. How should researchers address discrepancies in NMR data for structurally similar analogs?

  • Solvent effects : Compare δ values in CDCl₃ vs. DMSO-d₆; e.g., methoxy protons shift upfield in DMSO .
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., uncyclized intermediates).
  • Crystallographic validation : Resolve ambiguities via X-ray structures, as seen in spiro-fused analogs .

Q. What strategies isolate this compound from byproducts like unreacted chalcones?

  • Flash chromatography : Use gradients of MeOH/EtOAc (0–10%) to separate polar impurities .
  • Crystallization : CH₂Cl₂/di-isopropylether mixtures yield high-purity crystals (>97%) .
  • DDQ oxidation : Eliminate dihydro intermediates via dehydrogenation (e.g., 7-bromo-4-hydroxyquinolin-2(1H)-one synthesis) .

Q. What mechanistic insights explain the role of bromine in directing subsequent functionalization?

The bromine atom acts as an ortho/para-directing group , facilitating electrophilic substitution. For example:

  • Suzuki coupling : Bromine enables palladium-catalyzed cross-coupling with arylboronic acids.
  • Nucleophilic displacement : Bromine substitution with amines or alkoxides occurs regioselectively at the para position .

Q. How do π-π stacking interactions influence the solid-state packing of this compound?

Centroid-to-centroid distances of ~3.94 Å between quinoline rings stabilize dimeric structures via intermolecular N–H⋯N hydrogen bonds. These interactions are critical for crystallinity and solubility profiles .

Methodological Considerations

  • Contradiction handling : Compare IR data (e.g., 3598 cm⁻¹ for OH stretching in spiro derivatives vs. absence in non-hydroxylated analogs) .
  • Advanced purification : Combine size-exclusion chromatography with recrystallization for analogs with similar Rf values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.